3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide

Catalog No.
S3593737
CAS No.
926198-12-1
M.F
C12H19N3O
M. Wt
221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamid...

CAS Number

926198-12-1

Product Name

3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide

IUPAC Name

3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C12H19N3O/c1-15(2)7-6-14-12(16)11-5-3-4-10(8-11)9-13/h3-5,8H,6-7,9,13H2,1-2H3,(H,14,16)

InChI Key

LCPVXBFIGZXBDU-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CC(=C1)CN

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC(=C1)CN

3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide is an organic compound characterized by its unique structure, which includes an aminomethyl group and a dimethylaminoethyl moiety attached to a benzamide framework. Its molecular formula is C16H22N3OC_{16}H_{22}N_{3}O, and it is often utilized in various biochemical applications due to its buffering properties and potential biological activities. The compound has a predicted boiling point of approximately 385.4 °C and a density of about 1.071 g/cm³ .

Typical of amines and amides:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amine can also participate in acylation, forming new amides.
  • Protonation: In acidic conditions, the dimethylamino group can be protonated, enhancing its solubility in polar solvents.

These reactions are essential for modifying the compound for specific applications in synthetic chemistry and drug development.

The synthesis of 3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as benzoyl chloride or benzamide.
  • Formation of Aminomethyl Group: An appropriate aminomethylating agent is reacted with the benzamide derivative to introduce the aminomethyl group.
  • Dimethylaminoethylation: The final step involves the introduction of the dimethylaminoethyl group through alkylation reactions using dimethylamine.

These methods can vary based on the desired purity and yield of the final product.

This compound finds applications in various fields:

  • Biochemistry: As a buffering agent in cell culture media, it helps maintain physiological pH levels.
  • Pharmaceutical Research: Due to its structural properties, it may serve as a lead compound for developing new therapeutics targeting neurological pathways.
  • Chemical Research: It is used in synthetic organic chemistry for developing more complex molecules.

Research into the interaction of 3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide with biological systems is still emerging. Preliminary studies suggest that it may interact with receptors involved in neurotransmission, although detailed pharmacokinetic and pharmacodynamic profiles remain to be elucidated. Such studies are crucial for understanding its potential therapeutic roles.

Several compounds share structural similarities with 3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Dimethylamino)ethylbenzamideC11H16N2OC_{11}H_{16}N_{2}OSimpler structure; lacks aminomethyl group
3-(Aminomethyl)phenyl-N-[2-(dimethylamino)ethyl]benzamideC18H23N3OC_{18}H_{23}N_{3}OContains an additional phenyl group
4-AminobenzamideC7H8N2OC_{7}H_{8}N_{2}OLacks dimethylamino functionality

Dates

Last modified: 08-20-2023

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